N-(2-aminoethyl)-4-methylbenzamide
Overview
Description
N-(2-aminoethyl)-4-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH2) attached to a benzene ring substituted with a methyl group and an ethylamine group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing their function and activity .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function or activity . The specific nature of these interactions and the resulting changes would depend on the particular target and the context within which the compound is acting.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in various biochemical processes
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
Based on its structural similarity to other compounds, it may exert various effects at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of N-(2-aminoethyl)-4-methylbenzamide can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-aminoethyl)-4-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzoic acid with ethylenediamine. The reaction typically occurs under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Another method involves the reduction of 4-methylbenzoyl chloride with ethylenediamine in the presence of a reducing agent like lithium aluminum hydride (LiAlH4). This method is advantageous as it provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
N-(2-aminoethyl)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a ligand in the study of enzyme-substrate interactions.
Medicine: this compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
N-(2-aminoethyl)-4-methylbenzamide can be compared with other similar compounds, such as:
N-(2-aminoethyl)benzamide: Lacks the methyl group on the benzene ring, which may affect its reactivity and biological activity.
N-(2-aminoethyl)-4-chlorobenzamide: Contains a chlorine substituent instead of a methyl group, which can influence its chemical properties and interactions.
N-(2-aminoethyl)-4-nitrobenzamide: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
Biological Activity
N-(2-aminoethyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a benzamide core with an aminoethyl side chain, which enhances its ability to interact with biological targets. The molecular formula is with a molecular weight of approximately 178.23 g/mol.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with various biological molecules. This interaction can modulate the activity of enzymes and receptors, influencing several biochemical pathways.
Target Interactions
- Enzyme Inhibition : this compound has been investigated for its potential to inhibit specific enzymes, contributing to its antiparasitic properties.
- Receptor Modulation : The compound may also act as a ligand for certain receptors, impacting cellular signaling pathways.
Antiparasitic Properties
Research indicates that this compound derivatives exhibit potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A notable study identified a related compound with an in vitro EC50 value of 0.001 μM, demonstrating significant efficacy in preclinical models .
Antitumor Activity
This compound has shown promise in cancer research. A related compound demonstrated selective inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cell lines . The structure-activity relationship indicates that modifications to the benzamide core can enhance antitumor potency.
Case Studies
- Antiparasitic Activity :
- Antitumor Mechanism :
Data Table: Biological Activity Summary
Activity Type | Target Organism/Cell Line | EC50/IC50 Values | Notes |
---|---|---|---|
Antiparasitic | Trypanosoma brucei | 0.001 μM | High potency; orally bioavailable |
Antitumor | HepG2 cells | IC50 = 1.73 μM | Induces apoptosis and cell cycle arrest |
Enzyme Inhibition | HDAC1, HDAC2, HDAC3 | 95.2 - 260.7 nM | Selective inhibition observed |
Properties
IUPAC Name |
N-(2-aminoethyl)-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-2-4-9(5-3-8)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISCWLATEHABQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21381-67-9 | |
Record name | N-(2-aminoethyl)-4-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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